molecular formula C23H33N7O B6447501 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549065-04-3

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447501
CAS No.: 2549065-04-3
M. Wt: 423.6 g/mol
InChI Key: YDFRTRLLJATJDQ-UHFFFAOYSA-N
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Description

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: is a synthetic organic compound featuring two piperazine rings connected by an ethanone bridge, with a dimethylamino and methylpyrimidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First step: The synthesis often begins with the preparation of the intermediate 4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazine . This is typically achieved through a nucleophilic substitution reaction between 1-chloromethyl-6-methylpyrimidine and 4-dimethylaminopiperazine .

  • Next step: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a strong base, such as sodium hydride, under reflux conditions. This forms the final product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods might vary but generally follow a similar synthetic pathway. Industrial-scale synthesis would optimize reaction conditions for yield, purity, and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, affecting the nitrogen atoms in the piperazine rings.

  • Reduction: Potential reduction at the ethanone bridge using reagents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in an anhydrous environment.

  • Substitution: Various nucleophiles under basic conditions, like sodium hydride.

Major Products Formed

  • Oxidation: N-oxides or hydroxylated products.

  • Reduction: Reduced ethanone bridge derivatives.

  • Substitution: Depends on the nucleophile introduced.

Scientific Research Applications

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one:

  • Chemistry: Used as a ligand in coordination chemistry due to its complex structure and ability to form stable complexes with metal ions.

  • Biology: Investigated as a potential therapeutic agent, particularly in neurological research due to its piperazine derivatives known for their psychoactive properties.

  • Industry: Can be utilized in the synthesis of more complex organic molecules, serving as an intermediate.

Mechanism of Action

The exact mechanism of action would depend on its specific application. Generally:

  • Molecular Targets: Likely targets include neurotransmitter receptors or enzymes involved in neurological pathways.

  • Pathways: Involves interaction with receptor sites on the cell membranes, altering the receptor's configuration and affecting downstream signaling pathways.

Comparison with Similar Compounds

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: is unique due to its dual piperazine rings and pyrimidine substituent, which provide distinct physicochemical properties.

Similar Compounds

  • 2-{4-[2-(dimethylamino)-5-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: : Differing by the position of the methyl group on the pyrimidine ring.

  • 1-{4-[(2-Dimethylamino)pyrimidin-5-yl]piperazin-1-yl}-2-(4-phenylpiperazin-1-yl)ethan-1-one: : Has a similar core structure but with different substituent positions and types.

It's a fascinating compound with a lot to offer across different fields. Anything specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O/c1-19-17-21(25-23(24-19)26(2)3)29-11-9-27(10-12-29)18-22(31)30-15-13-28(14-16-30)20-7-5-4-6-8-20/h4-8,17H,9-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFRTRLLJATJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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